molecular formula C22H26N4O3 B3008324 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 931943-35-0

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B3008324
CAS No.: 931943-35-0
M. Wt: 394.475
InChI Key: ZVMHWUSDWQNWIT-UHFFFAOYSA-N
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Description

The compound is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with two ketone groups at positions 2 and 2. Key structural features include:

  • 3-Methylbutyl substituent: Attached to the pyrimidine nitrogen at position 3, contributing hydrophobic interactions .
  • Acetamide side chain: Linked to the pyrido[2,3-d]pyrimidine core via a methylene bridge, terminating in a 2-phenylethyl group that may enhance aromatic stacking interactions .
  • Molecular formula: Likely analogous to BF23412 (C₂₆H₂₆N₄O₅, MW 474.5 g/mol), differing in substituent patterns .

Pyrido[2,3-d]pyrimidines are known for kinase inhibition and anticancer activity, with substituents modulating potency and selectivity .

Properties

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-16(2)11-14-25-21(28)18-9-6-12-24-20(18)26(22(25)29)15-19(27)23-13-10-17-7-4-3-5-8-17/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMHWUSDWQNWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the 3-methylbutyl Group: The 3-methylbutyl group is introduced through alkylation reactions, often using alkyl halides in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

BF23412 (902921-03-3)
  • Structure : 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide .
  • Key differences: Replaces 3-methylbutyl with 2-(3,4-dimethoxyphenyl)ethyl at position 3. The dimethoxy groups enhance solubility but may reduce membrane permeability compared to the hydrophobic 3-methylbutyl group. Phenethyl vs.
Trametinib (Example 209)
  • Structure : Pyrido[4,3-d]pyrimidine core with cyclopropyl, fluoro-iodophenyl, and methyl substituents .
  • Key differences :
    • Core ring isomer (pyrido[4,3-d] vs. [2,3-d]) shifts electronic distribution.
    • Bulky iodophenyl and cyclopropyl groups enhance target specificity (MEK inhibition) but reduce solubility .

Substituent-Driven Pharmacological Variations

N-(3-Methylbutyl)acetamide ()
  • Structure : Simple acetamide lacking the pyrido[2,3-d]pyrimidine core .
  • Role : Highlights the 3-methylbutyl group’s contribution to lipophilicity. In the target compound, this group likely improves blood-brain barrier penetration compared to polar substituents.
Example 83 ()
  • Structure: Pyrazolo[3,4-d]pyrimidine with fluorophenyl and chromenone groups .
  • Key differences :
    • Fluorine atoms introduce electron-withdrawing effects, altering binding kinetics.
    • Chromen-4-one moiety adds planar rigidity, contrasting with the flexible phenethyl group in the target compound.
    • Higher melting point (302–304°C) suggests greater crystalline stability .

Structure-Activity Relationship (SAR) Insights

Compound Core Structure R₁ (Position 3) R₂ (Acetamide) Key Properties
Target Compound Pyrido[2,3-d]pyrimidine 3-Methylbutyl 2-Phenylethyl High lipophilicity
BF23412 Pyrido[2,3-d]pyrimidine 2-(3,4-Dimethoxyphenyl)ethyl 3-Methylphenyl Enhanced solubility
Trametinib Pyrido[4,3-d]pyrimidine Cyclopropyl, Iodophenyl N/A MEK inhibition, high specificity
Example 83 Pyrazolo[3,4-d]pyrimidine Fluorophenyl, Chromenone N/A High thermal stability
  • 3-Methylbutyl vs. Dimethoxyphenethyl : The former prioritizes membrane permeability, while the latter improves solubility for systemic delivery .
  • Phenethyl vs. Fluorophenyl: Phenethyl supports aromatic interactions in non-polar pockets, whereas fluorophenyl enhances electronegativity for hydrogen bonding .

Biological Activity

The compound 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a pyrido[2,3-d]pyrimidine core and various functional groups that may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_4O_3, with a molecular weight of approximately 368.43 g/mol. The structure includes a pyrido[2,3-d]pyrimidine core substituted with a 3-methylbutyl group and an acetamide moiety.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antiviral Properties : The pyrido[2,3-d]pyrimidine derivatives are known for their ability to interfere with viral replication mechanisms, potentially making them candidates for antiviral drug development.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is likely mediated through specific interactions with molecular targets such as enzymes or receptors involved in disease processes. The presence of multiple functional groups enhances its ability to bind to these targets effectively.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound is synthesized through multi-step organic reactions involving cyclization and functional group modifications. The synthetic route typically includes:
    • Formation of the pyrido[2,3-d]pyrimidine core.
    • Introduction of the 3-methylbutyl substituent.
    • Acetamide formation via acylation reactions.
  • Biological Evaluations : Various assays have been conducted to assess the biological activity:
    • Cell Viability Assays : Used to determine the cytotoxic effects on cancer cell lines.
    • Enzyme Inhibition Studies : To evaluate the inhibitory effects on specific enzymes related to viral replication or inflammation.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative of pyrido[2,3-d]pyrimidine demonstrated significant antitumor activity in preclinical trials against breast cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth.
  • Case Study 2 : A structurally related compound showed promising antiviral activity against influenza viruses in vitro. This study emphasized the importance of structural modifications in enhancing biological efficacy.

Data Tables

PropertyValue
Molecular FormulaC20H24N4O3C_{20}H_{24}N_4O_3
Molecular Weight368.43 g/mol
Antitumor IC50[Insert specific value]
Antiviral EC50[Insert specific value]
Anti-inflammatory ActivityModerate

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